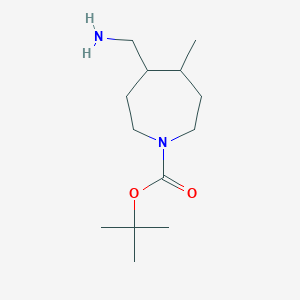

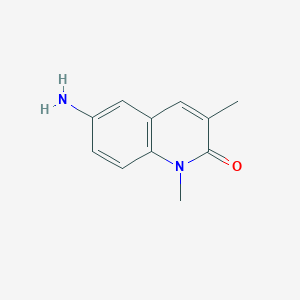

tert-Butyl 4-(aminomethyl)-5-methylazepane-1-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Tert-butyl 4-(aminomethyl)-5-methylazepane-1-carboxylate (TBMAC) is an important organic compound that has a wide range of applications in the field of scientific research. It is a versatile compound that can be used in a variety of ways, including synthesis, biochemical and physiological studies, and lab experiments. TBMAC has recently become a popular choice for researchers due to its high reactivity, stability, and relatively low cost.

科学的研究の応用

Synthesis Techniques and Intermediates :

- tert-Butyl 4-(aminomethyl)-5-methylazepane-1-carboxylate and its derivatives have been synthesized through various methods, demonstrating their utility as intermediates. For instance, the practical synthesis of (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate, a key intermediate for the Rho–kinase inhibitor K-115, was established for multikilogram production. The synthesis involved intramolecular Fukuyama–Mitsunobu cyclization of a N-nosyl diamino alcohol starting from commercially available (S)- or (R)-2-aminopropan-1-ol (Gomi et al., 2012).

Molecular Structure and Crystallography :

- The compound tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, another derivative, was synthesized as a cyclic amino acid ester and characterized through various methods, including single crystal X-ray diffraction analysis. It has a bicyclo[2.2.2]octane structure with a lactone moiety and a piperidine ring, and its crystal structure exhibits a monoclinic space group (Moriguchi et al., 2014).

Chemical Modifications and Reactions :

- The reactivity of tert-butyl-4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate, an important intermediate for synthesizing biologically active benziimidazole compounds, has been explored. The compound underwent a simple low-cost amination process, showcasing its potential for chemical modifications and applications in synthesizing biologically significant molecules (Liu Ya-hu, 2010).

- Halomethyl derivatives of 3- and 4-(dialkoxyphosphorylmethyl)-5-tert-butylfuran-2-carboxylic acid were synthesized and underwent various reactions with nucleophilic agents, demonstrating the versatility and reactivity of tert-butyl derivatives in chemical syntheses (Pevzner, L. M., 2003).

Pharmaceutical and Biological Relevance :

- Tert-Butyl 5-amino-4 ((2-(dimethylamino) ethyl) (methyl) amino) -2methoxyphenyl) carbamate is a notable intermediate in synthesizing biologically active compounds such as omisertinib (AZD9291). Its synthesis from commercially available materials and the establishment of a rapid synthetic method indicate its importance in pharmaceutical research and production (Zhao et al., 2017).

特性

IUPAC Name |

tert-butyl 4-(aminomethyl)-5-methylazepane-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26N2O2/c1-10-5-7-15(8-6-11(10)9-14)12(16)17-13(2,3)4/h10-11H,5-9,14H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMUPBYYAOYIPQE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CCC1CN)C(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H26N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl 4-(aminomethyl)-5-methylazepane-1-carboxylate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Bromo-5-chloro-2-methylimidazo[1,2-a]pyridine](/img/structure/B1380387.png)

![7-Bromoimidazo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B1380388.png)

![5-Chloropyrazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B1380390.png)

![1-bromo-5H,6H,7H,8H-imidazo[1,5-a]pyridine](/img/structure/B1380393.png)

![6-Bromo-1-methylimidazo[1,5-a]pyridine](/img/structure/B1380405.png)